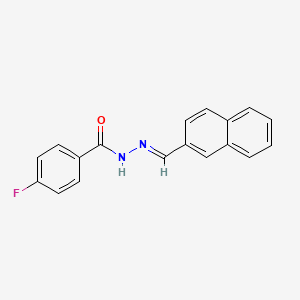

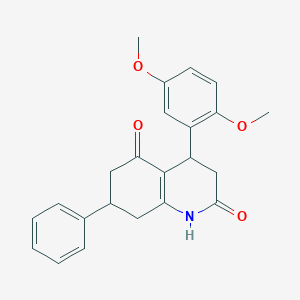

![molecular formula C20H24N6O2S B5564207 4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)

4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, where a base compound is reacted with various sulfonyl chlorides. A study by Mallesha et al. (2012) on similar pyrimidine derivatives outlines a method that could be applicable, emphasizing the versatility of these compounds in generating a range of derivatives characterized by different spectral studies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine and related compounds can be intricate, with their activity significantly influenced by the nature and position of substituents. Ivachtchenko et al. (2011) delved into the structure-activity relationships of sulfonyl-pyrazolo[1,5-a]pyrimidines, revealing how substituents affect their biological efficacy (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Chemical Reactions and Properties

Chemical properties and reactions of pyrimidine derivatives often involve interactions with various reagents to yield a diverse array of functionalized molecules. For instance, the work by Dolzhenko et al. (2006) on pyrimido-triazino-benzimidazole derivatives showcases the chemical versatility and reactivity of these compounds under different conditions (Dolzhenko, Chui, & Dolzhenko, 2006).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and solubility, play a crucial role in their application and efficacy. Karczmarzyk and Malinka (2004) provided insights into the crystal and molecular structures of isothiazolopyridine derivatives, highlighting the importance of physical characterization in understanding compound behavior (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical for the application of pyrimidine derivatives. Studies, such as the one by Ajeesh Kumar et al. (2016), explore the anticancer properties of these compounds, shedding light on their potential uses based on chemical behavior (Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Research on derivatives of pyrazolo[1,5-a]pyrimidine, similar to the compound , has demonstrated promising antiproliferative activities against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions have shown significant antiproliferative effects, suggesting potential as anticancer agents. These compounds exhibit good activity on several cancer cell lines, indicating their potential utility in cancer therapy (Mallesha et al., 2012).

Antimicrobial Applications

Some derivatives of pyrazolopyrimidine and pyrazolotriazine, which share a structural similarity with the chemical compound in focus, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of activity against bacterial strains, underscoring their potential in developing new antimicrobial agents (Ammar et al., 2004; Alsaedi et al., 2019).

Antibacterial Evaluation

The antibacterial efficacy of novel heterocyclic compounds containing a sulfonamido moiety, related to the compound of interest, has been investigated, revealing high activities against certain bacterial strains. This research highlights the potential of these compounds in antibacterial therapy and the development of new antibiotics (Azab et al., 2013).

Supramolecular Chemistry

Studies on the supramolecular complexes involving pyrimidine and sulfonamide groups have provided insights into the structural basis of drug interactions and the design of novel therapeutic agents. This research area explores the potential of such compounds in the development of drugs with improved efficacy and selectivity (Balasubramani et al., 2007).

Antioxidant Properties and Age-related Diseases

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, possessing radical scavenger groups, has shown promise in the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating the broader therapeutic potential of compounds within this chemical family (Jin et al., 2010).

Eigenschaften

IUPAC Name |

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-5-6-18(16(2)13-15)29(27,28)25-11-9-24(10-12-25)19-14-20(23-17(3)22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVSZPQMPRIAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

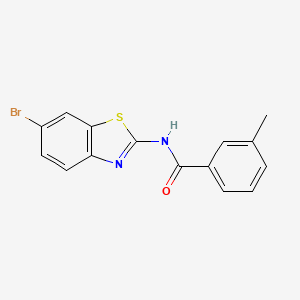

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

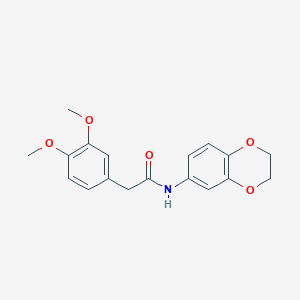

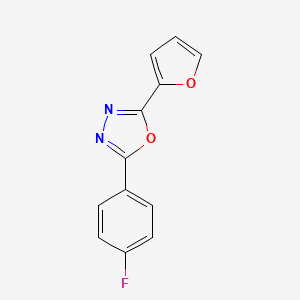

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

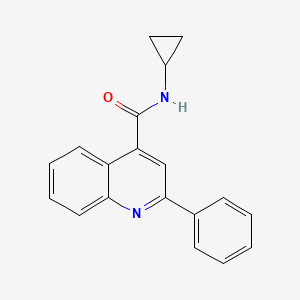

![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)

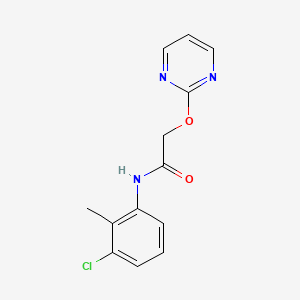

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)

![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)

![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)